An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methoxy-N-methylbenzylamine
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methoxy-N-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-N-methylbenzylamine is a substituted benzylamine derivative with significant applications in organic synthesis, particularly as a key intermediate in the preparation of pharmacologically active compounds. Its chemical structure, featuring a methoxy group on the phenyl ring and a methyl group on the nitrogen atom, imparts specific physical and chemical properties that are crucial for its reactivity and utility in multi-step syntheses. This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methoxy-N-methylbenzylamine, detailed experimental protocols for its synthesis, and insights into its role in the development of therapeutic agents.
Physical and Chemical Properties
The physical and chemical properties of 3-Methoxy-N-methylbenzylamine are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical reactions.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| Solubility | Not available | |
| Flash Point | Not available |
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(3-methoxyphenyl)-N-methylmethanamine | [1] |
| CAS Number | 41789-95-1 | [1] |
| PubChem CID | 5152225 | [1] |
| InChI | InChI=1S/C9H13NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6,10H,7H2,1-2H3 | [1] |
| SMILES | CNCC1=CC(=CC=C1)OC | [1] |
Synthesis of 3-Methoxy-N-methylbenzylamine
3-Methoxy-N-methylbenzylamine is a crucial intermediate in the synthesis of the antidepressant drug diclofensine.[2][3][4] The synthesis involves a two-step process starting from m-anisaldehyde.
Experimental Protocol: Synthesis via Reductive Amination
Step 1: Formation of N-methyl-3-methoxybenzenemethanimine
In the first step, m-anisaldehyde is condensed with methylamine to form the corresponding Schiff base, N-methyl-3-methoxybenzenemethanimine.[3]
Step 2: Reduction to (3-methoxybenzyl)methylamine
The Schiff base intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield 3-Methoxy-N-methylbenzylamine.[3]
A detailed experimental protocol for a similar reductive amination of an aromatic aldehyde is as follows:
-
Dissolve the aromatic aldehyde in a suitable solvent, such as methanol.
-
Add a solution of methylamine in the same solvent.
-
Stir the reaction mixture at room temperature to facilitate the formation of the imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride, in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Synthesis Workflow
Caption: Workflow for the synthesis of 3-Methoxy-N-methylbenzylamine.
Reactivity and Chemical Properties
As a secondary amine, 3-Methoxy-N-methylbenzylamine exhibits typical nucleophilic properties. The lone pair of electrons on the nitrogen atom allows it to participate in various chemical reactions, including alkylation and acylation. The methoxy group on the aromatic ring can influence the electron density of the ring and its reactivity in electrophilic aromatic substitution reactions.
Role in Drug Development: Precursor to Diclofensine
The primary significance of 3-Methoxy-N-methylbenzylamine in drug development lies in its role as a key precursor for the synthesis of diclofensine.[2][3] Diclofensine is a triple monoamine reuptake inhibitor, meaning it blocks the reuptake of serotonin, norepinephrine, and dopamine in the brain.[3][5][6][7] This mechanism of action leads to an increase in the extracellular concentrations of these neurotransmitters, which is believed to be responsible for its antidepressant effects.
Signaling Pathway of Diclofensine
The following diagram illustrates the mechanism of action of diclofensine at the synaptic cleft.
Caption: Diclofensine inhibits monoamine transporters, increasing neurotransmitter levels.
Spectroscopic Data
¹H NMR of 3-Methoxybenzylamine
-
1H NMR (89.56 MHz, CDCl₃): δ 7.22 (m, Ar-H), 6.85 (m, Ar-H), 6.84 (m, Ar-H), 6.77 (m, Ar-H), 3.82 (s, -OCH₃), 3.79 (s, -CH₂-), 1.49 (s, -NH₂).[8]
It is expected that the 1H NMR spectrum of 3-Methoxy-N-methylbenzylamine would show an additional singlet corresponding to the N-methyl protons, likely in the range of 2.2-2.5 ppm, and the disappearance of the broad singlet for the -NH₂ protons, with the benzylic protons appearing as a singlet.
Conclusion
3-Methoxy-N-methylbenzylamine is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary importance in the pharmaceutical industry is as a precursor to the triple monoamine reuptake inhibitor, diclofensine. Understanding its synthesis, reactivity, and role in the biological activity of its derivatives is crucial for researchers and scientists in the field of drug development. Further studies to fully characterize its spectroscopic properties and explore its potential in other synthetic applications are warranted.
References
- 1. 3-Methoxy-N-methylbenzylamine | C9H13NO | CID 5152225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Diclofensine - Wikipedia [en.wikipedia.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Pilot trials with diclofensine, a new psychoactive drug in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of diclofensine, a novel antidepressant, on peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Methoxybenzylamine(5071-96-5) 1H NMR [m.chemicalbook.com]
